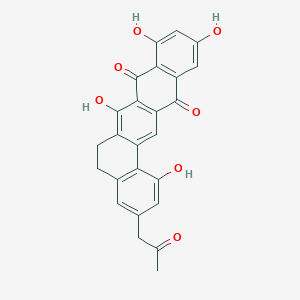
Buanquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Buanquinone is a natural product found in Streptomyces with data available.
Scientific Research Applications
Chemical Properties and Structure
Buanquinone is characterized as a pentacyclic anthraquinone. Its unique structure contributes to its biological activity, making it a subject of interest for researchers exploring natural compounds with therapeutic potential.
-
Antimicrobial Properties
- This compound has been evaluated for its antimicrobial activity. While studies indicate limited antibacterial and antifungal properties, related compounds such as buanmycin (produced alongside this compound) have shown significant antibacterial effects against Bacillus subtilis and Salmonella enterica, with an IC50 value of 0.7 μM . This suggests that while this compound itself may not exhibit strong antimicrobial activity, its derivatives could be more effective.
-
Anticancer Potential
- Research indicates that anthraquinones, including this compound, possess anticancer properties. They have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, modifications in the chemical structure of similar compounds have led to enhanced cytotoxicity against leukemia cells .
Case Study 1: Antibacterial Activity
A study conducted on marine-derived actinomycetes isolated from tidal mudflats revealed that the Streptomyces strain produced this compound alongside buanmycin. While this compound showed no significant antibacterial activity, the study emphasized the importance of exploring related compounds for potential therapeutic applications .
Case Study 2: Anticancer Activity
In a separate investigation, synthetic derivatives of anthraquinones were tested against various cancer cell lines. The results demonstrated that certain modifications to the this compound structure could significantly enhance its anticancer efficacy, suggesting pathways for developing new chemotherapeutic agents .
Applications in Drug Development
The exploration of this compound's derivatives is critical in drug development due to their potential therapeutic effects. Researchers are focusing on:
- Synthesis of Analogues : By modifying the chemical structure of this compound, scientists aim to create more potent derivatives with improved biological activities.
- Natural Product Libraries : this compound and its analogues contribute to natural product libraries used in high-throughput screening for drug discovery.
Data Table: Comparative Biological Activities
Properties
CAS No. |
1643121-43-0 |
|---|---|
Molecular Formula |
C25H18O7 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
1,7,9,11-tetrahydroxy-3-(2-oxopropyl)-5,6-dihydrobenzo[a]tetracene-8,13-dione |
InChI |
InChI=1S/C25H18O7/c1-10(26)4-11-5-12-2-3-14-15(20(12)18(28)6-11)9-17-22(24(14)31)25(32)21-16(23(17)30)7-13(27)8-19(21)29/h5-9,27-29,31H,2-4H2,1H3 |
InChI Key |
YBTOIEQONVVKDU-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=CC2=C(C3=CC4=C(C(=C3CC2)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)C(=C1)O |
Canonical SMILES |
CC(=O)CC1=CC2=C(C3=CC4=C(C(=C3CC2)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)C(=C1)O |
Synonyms |
buanquinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















